molecular formula C13H16N2O3S B4711224 6,7-dimethoxy-3-propyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

6,7-dimethoxy-3-propyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

Cat. No. B4711224
M. Wt: 280.34 g/mol
InChI Key: VFMWHWROUGBLFU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinazolinone derivatives involves strategic functionalization and cyclization reactions. One method involves the reaction of 3-amino-2(1H)-thioxo-4(3H)-quinazolinone with selected chloroformates, leading to a series of N- and S-alkylated derivatives through ammonolysis using ammonia or primary/secondary amines (Nawrocka, 2009). Another approach utilizes the condensation of visnagenone or khellinone with 6-amino-thiouracil in dimethylformamide to synthesize substituted quinazolinones with potential antimicrobial activity (Abu‐Hashem, 2018).

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is elucidated through advanced spectroscopic methods, including IR, 1H NMR, and mass spectrometry, which confirm the presence of functional groups and the overall molecular framework. The structure is further analyzed through computational methods, such as density functional theory (DFT), to predict the HOMO and LUMO, vibrational properties, and charge distribution potential, providing insight into the chemical behavior and reactivity of these compounds (Sarkar et al., 2021).

Chemical Reactions and Properties

Quinazolinones undergo various chemical reactions, including condensation, cyclization, and reactions with halogenoketones and halogenoaldehydes, leading to a diverse array of derivatives with different chemical structures. These reactions are influenced by the reactants, catalysts, and conditions employed, demonstrating the versatility of the quinazolinone scaffold in organic synthesis (Nawrocka et al., 1997).

properties

IUPAC Name

6,7-dimethoxy-3-propyl-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-4-5-15-12(16)8-6-10(17-2)11(18-3)7-9(8)14-13(15)19/h6-7H,4-5H2,1-3H3,(H,14,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMWHWROUGBLFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=CC(=C(C=C2NC1=S)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-dimethoxy-3-propyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 2
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6,7-dimethoxy-3-propyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 3
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6,7-dimethoxy-3-propyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 4
Reactant of Route 4
6,7-dimethoxy-3-propyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 5
6,7-dimethoxy-3-propyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 6
6,7-dimethoxy-3-propyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

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